ethyl oxalyl monochloride

Catalog No.
S561193
CAS No.
4755-77-5
M.F
C4H5ClO3
M. Wt
136.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl oxalyl monochloride

CAS Number

4755-77-5

Product Name

ethyl oxalyl monochloride

IUPAC Name

ethyl 2-chloro-2-oxoacetate

Molecular Formula

C4H5ClO3

Molecular Weight

136.53 g/mol

InChI

InChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3

InChI Key

OWZFULPEVHKEKS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)Cl

Synonyms

Chlorooxoacetic Acid Ethyl Ester; Chloroglyoxylic Acid Ethyl Ester; 1-(Chlorocarbonyl)formic Acid Ethyl Ester; Ethoxalyl Chloride; Ethyl (Chlorocarbonyl)carboxylate; Ethyl (Chloroformyl)formate; Ethyl 2-Chloro-2-oxoacetate; Ethyl 2-Chloro-2-oxoethano

Canonical SMILES

CCOC(=O)C(=O)Cl

The exact mass of the compound Ethyl chloroglyoxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80644. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl oxalyl monochloride (CAS 4755-77-5) is a bifunctional organic reagent featuring both a highly reactive acyl chloride group and a more stable ethyl ester group. This structure positions it as a specialized C2 synthon, primarily used for introducing an ethoxycarbonylformyl group in a single, controlled step. Its principal value lies in applications requiring selective mono-acylation, such as in the synthesis of α-keto esters, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals. [REFS-1, REFS-2] Unlike difunctional reagents, its unique reactivity profile allows for precise, stepwise synthetic strategies.

Direct substitution of ethyl oxalyl monochloride with more common C2 reagents often leads to process failure or significantly lower yields. Using oxalyl chloride, a difunctional acyl chloride, introduces a second, highly reactive site that can lead to undesired double additions, polymerization, or complex product mixtures that require extensive purification. [1] Conversely, substituting with diethyl oxalate, which lacks a highly reactive acyl chloride group, is unsuitable for reactions requiring strong electrophilicity, such as Friedel-Crafts acylations. The mono-ester, mono-chloride structure of ethyl oxalyl monochloride provides a unique balance of reactivity and control that these common substitutes cannot replicate, making it essential for specific, high-precision synthetic routes.

Superior Control in Friedel-Crafts Acylation for α-Keto Ester Synthesis

Ethyl oxalyl monochloride is specifically employed for the high-yield synthesis of arylglyoxalates (aromatic α-keto esters) via Friedel–Crafts acylation. [1] Its single acyl chloride function prevents the common side reactions associated with oxalyl chloride, such as the formation of diketones or other byproducts, which complicate purification and lower yields. The reaction with substituted aromatic compounds proceeds efficiently under Lewis acid catalysis (e.g., AlCl3) to give the desired monoacylated product, a critical precursor for many pharmaceuticals and fine chemicals.

Evidence DimensionReaction Selectivity
Target Compound DataForms mono-acylated α-keto ester with high selectivity.
Comparator Or BaselineOxalyl chloride (difunctional): Prone to double acylation and side-product formation.
Quantified DifferenceQualitatively higher selectivity, avoiding common failure modes of the difunctional alternative.
ConditionsLewis acid-catalyzed Friedel–Crafts acylation of aromatic compounds.

For synthesizing high-purity α-keto esters, using this compound avoids costly and difficult purification steps required when using the cheaper but less selective oxalyl chloride.

Enabling Stepwise Heterocycle Synthesis Not Feasible with Simpler Reagents

The dual ester-acid chloride functionality is critical for the stepwise synthesis of complex heterocycles like quinoxalinones. First, the acyl chloride reacts with one amine of a substituted o-phenylenediamine. The remaining ethyl ester group then participates in a subsequent, intramolecular cyclization step to form the final heterocyclic ring system. [1] This controlled, two-stage reaction within a single process is not possible with oxalyl chloride (which would react with both amines) or diethyl oxalate (which lacks the initial high reactivity). This makes ethyl oxalyl monochloride a key enabling reagent for these specific synthetic pathways.

Evidence DimensionSynthetic Pathway Enablement
Target Compound DataEnables a one-pot, two-stage reaction (acylation followed by cyclization) due to differential reactivity.
Comparator Or BaselineOxalyl Chloride: Uncontrolled reaction with both nucleophilic sites. Diethyl Oxalate: Lacks reactivity for the initial acylation step.
Quantified DifferenceEnables a specific, efficient synthetic route that is otherwise inaccessible or requires multiple protection/deprotection steps.
ConditionsCondensation reaction with bifunctional nucleophiles like o-phenylenediamines or 2-aminophenols.

This compound is the procurement choice for specific heterocyclic syntheses where process efficiency and atom economy are critical, bypassing the need for more complex, multi-step procedures.

Improved Processability and Handling Due to Higher Boiling Point

From a processability and handling standpoint, ethyl oxalyl monochloride offers a distinct advantage over the more volatile and hazardous oxalyl chloride. Ethyl oxalyl monochloride has a significantly higher boiling point, which reduces vapor pressure and inhalation risk during transfer and reaction setup. This makes it more manageable in both laboratory and scaled-up manufacturing environments, contributing to better process control and operator safety.

Evidence DimensionBoiling Point
Target Compound Data135 °C
Comparator Or BaselineOxalyl Chloride: 63-64 °C [<a href="https://en.wikipedia.org/wiki/Oxalyl_chloride" target="_blank">1</a>]
Quantified Difference~71 °C higher boiling point
ConditionsStandard atmospheric pressure.

The lower volatility simplifies handling, reduces material loss, and enhances safety, making it a more practical choice for processes where containment of volatile, corrosive reagents is a concern.

Synthesis of Pharmaceutical Intermediates: Arylglyoxylic Esters

This compound is the right choice for the large-scale production of substituted arylglyoxylic esters via Friedel-Crafts acylation. Its mono-reactivity ensures a clean conversion to the target α-keto ester, minimizing the formation of dimeric impurities common with oxalyl chloride and simplifying downstream processing. [1]

Efficient Construction of Nitrogen and Oxygen Heterocycles

Ideal for the synthesis of quinoxalinone, benzoxazinone, and related heterocyclic systems from ortho-substituted anilines. The differential reactivity of its two functional groups allows for a controlled, often one-pot, acylation-cyclization sequence that is difficult to achieve with symmetric or more aggressive reagents. [2]

Controlled Acylation in Process Chemistry

In manufacturing settings where process safety and handling are paramount, ethyl oxalyl monochloride is a preferred acylating agent over the highly volatile oxalyl chloride. Its higher boiling point reduces fugitive emissions and simplifies material handling protocols, making it more suitable for scaled-up operations.

XLogP3

1.4

Boiling Point

137.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (96.67%): Flammable liquid and vapor [Warning Flammable liquids];
H290 (11.67%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (11.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (13.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (23.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.61 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4755-77-5

Wikipedia

Ethyl oxalyl monochloride

General Manufacturing Information

Acetic acid, 2-chloro-2-oxo-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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